Cas no 2829282-04-2 ((R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride)

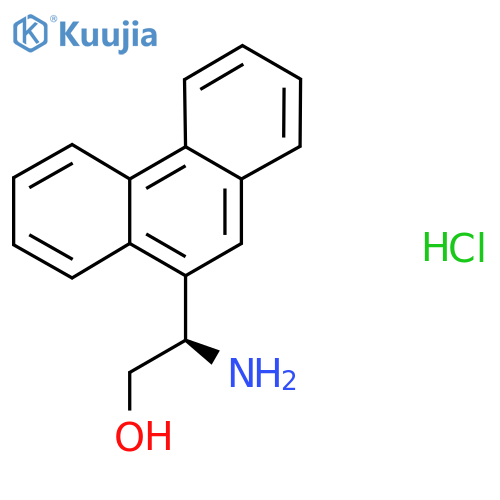

2829282-04-2 structure

商品名:(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride 化学的及び物理的性質

名前と識別子

-

- (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride

- F76598

- 2829282-04-2

- (2R)-2-amino-2-phenanthren-9-ylethanol;hydrochloride

- (2R)-2-Amino-2-(9-phenanthryl)ethan-1-ol HCl

- BS-47409

-

- インチ: 1S/C16H15NO.ClH/c17-16(10-18)15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15;/h1-9,16,18H,10,17H2;1H/t16-;/m0./s1

- InChIKey: VDMFPNRXIYGXOR-NTISSMGPSA-N

- ほほえんだ: Cl.OC[C@@H](C1C=C2C=CC=CC2=C2C=CC=CC=12)N

計算された属性

- せいみつぶんしりょう: 273.0920418g/mol

- どういたいしつりょう: 273.0920418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 280

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158741-100mg |

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride |

2829282-04-2 | 95% | 100mg |

¥2619 | 2023-09-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158741-250mg |

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride |

2829282-04-2 | 95% | 250mg |

¥3919 | 2023-09-09 | |

| 1PlusChem | 1P024G30-100mg |

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride |

2829282-04-2 | 95% | 100mg |

$265.00 | 2024-05-07 | |

| eNovation Chemicals LLC | Y1230328-1g |

(R)-2-amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride |

2829282-04-2 | 95% | 1g |

$1050 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1230328-1g |

(R)-2-amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride |

2829282-04-2 | 95% | 1g |

$1050 | 2025-02-19 | |

| Ambeed | A1475078-100mg |

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride |

2829282-04-2 | 95% | 100mg |

$291.0 | 2025-03-03 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01400768-250mg |

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride |

2829282-04-2 | 95% | 250mg |

¥2969.0 | 2023-04-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01400768-100mg |

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride |

2829282-04-2 | 95% | 100mg |

¥1984.0 | 2023-04-07 | |

| 1PlusChem | 1P024G30-250mg |

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride |

2829282-04-2 | 95% | 250mg |

$397.00 | 2024-05-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01400768-1g |

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride |

2829282-04-2 | 95% | 1g |

¥7418.0 | 2023-04-07 |

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

2829282-04-2 ((R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride) 関連製品

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2829282-04-2)(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):238/357/891